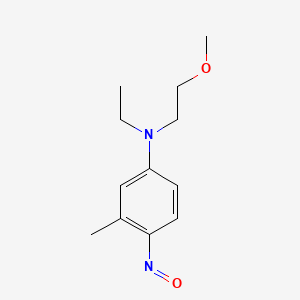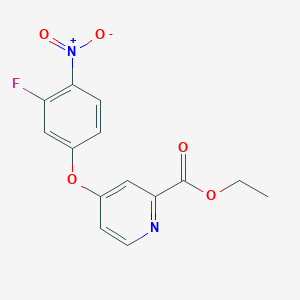
Ethyl 4-(3-fluoro-4-nitrophenoxy)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid ethyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a carboxylic acid ethyl ester group and a phenoxy group that is further substituted with fluoro and nitro groups. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid ethyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the nucleophilic aromatic substitution of 3-fluoro-4-nitrophenol with a suitable pyridine derivative under basic conditions to form the phenoxy intermediate.
Esterification: The carboxylic acid group on the pyridine ring is then esterified using ethanol and an acid catalyst to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: 4-(3-Fluoro-4-aminophenoxy)-2-pyridinecarboxylic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluoro groups can enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-nitrobenzoic acid: Shares the fluoro and nitro substituents but lacks the pyridine ring and ester group.
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: Similar phenoxy substitution but with a different core structure and functional groups.
Uniqueness
4-(3-Fluoro-4-nitrophenoxy)-2-pyridinecarboxylic acid ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyridine ring and the ester group differentiates it from other similar compounds, making it a valuable scaffold for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C14H11FN2O5 |
|---|---|
Poids moléculaire |
306.25 g/mol |
Nom IUPAC |
ethyl 4-(3-fluoro-4-nitrophenoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H11FN2O5/c1-2-21-14(18)12-8-10(5-6-16-12)22-9-3-4-13(17(19)20)11(15)7-9/h3-8H,2H2,1H3 |
Clé InChI |
MXGJHYOBISFXBW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)
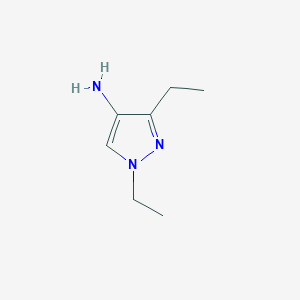
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
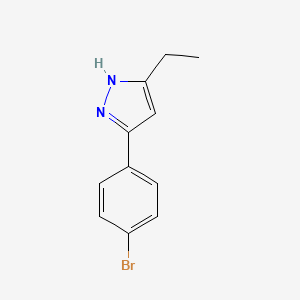
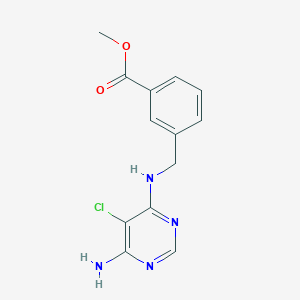
![3,9-Dioxabicyclo[6.1.0]nonane](/img/structure/B13979265.png)

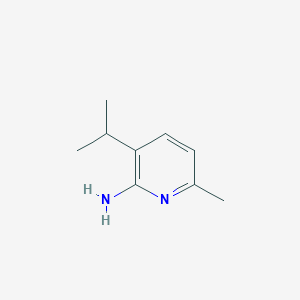


![8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13979304.png)
